HS-1793
Description
Contextualization within Resveratrol (B1683913) Analogue Development
Resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, berries, and peanuts, has garnered considerable scientific interest due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, anti-aging, anti-cardiovascular disease, and neuroprotective properties. tandfonline.comnovanet.caresearchgate.netnih.gov Despite its wide array of potential benefits, the therapeutic application of resveratrol is significantly hampered by crucial limitations, primarily its low bioavailability, photosensitivity, and metabolic instability, which necessitate high doses for observable biological activity. tandfonline.comnovanet.caresearchgate.netnih.govspandidos-publications.commdpi.comnih.govresearchgate.netresearchgate.netaacrjournals.org
To overcome these drawbacks, researchers have focused on synthesizing and exploring novel derivatives of resveratrol. HS-1793, chemically known as 4-(6-hydroxy-2-naphtyl)-1,3-benzenediol, represents one such synthetic analogue. mdpi.comresearchgate.netnih.gov Discovered in 2007, this compound was specifically designed to exhibit improved stability and bioavailability compared to resveratrol, making it a more promising candidate for therapeutic development. tandfonline.comnovanet.canih.gov
Rationale for Investigation of this compound as a Therapeutic Agent
The primary rationale for investigating this compound as a therapeutic agent stems from its demonstrated ability to retain and often surpass the beneficial effects of resveratrol, particularly in anticancer and anti-inflammatory contexts, while exhibiting enhanced stability and bioavailability. tandfonline.comnovanet.canih.govtandfonline.com Preclinical studies have indicated that this compound possesses a favorable profile in metabolic processes, including adequate pharmacokinetics and pharmacodynamics, which are critical for drug development. tandfonline.comnovanet.ca This improved profile positions this compound as a potentially more effective and viable therapeutic option compared to its parent compound. tandfonline.com
Overview of Key Research Areas for this compound
Research on this compound has primarily concentrated on its potential as an anticancer agent, exploring its mechanisms of action in various cancer cell lines and in vivo models. tandfonline.comnovanet.canih.govtandfonline.com Beyond its direct cytotoxic effects on cancer cells, studies have also investigated its anti-inflammatory properties, its role in modulating tumor microenvironment, and its capacity to enhance the efficacy of conventional cancer treatments like radiation therapy. tandfonline.comnovanet.caresearchgate.netnih.govnih.gov The compound's free radical scavenging activity has also been a subject of interest. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJBSHLEZAMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927885-00-5 | |
| Record name | 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action in Cancer Biology
Apoptotic Pathway Modulation by HS-1793
This compound has been shown to induce apoptotic cell death in a concentration-dependent manner across various human cancer cell lines, including HCT116 human colon cancer cells, MCF-7 and MDA-MB-231 human breast cancer cells, and FM3A murine breast cancer cells spandidos-publications.comspandidos-publications.comnih.govresearchgate.netmdpi.comnih.govmedchemexpress.com. The induction of apoptosis by this compound is evidenced by characteristic morphological changes, alterations in the expression ratio of pro-apoptotic and anti-apoptotic proteins, and the activation of caspases spandidos-publications.comnih.govresearchgate.net.
Intrinsic Mitochondrial Pathway Activation
A central mechanism through which this compound triggers apoptosis is the activation of the intrinsic, or mitochondrial, apoptotic pathway nih.govmdpi.comnih.govnih.govresearchgate.net. This pathway is initiated by intracellular stress signals that lead to mitochondrial dysfunction and the subsequent release of pro-apoptotic factors.
Mitochondrial Membrane Potential Disruption
A critical early event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm), which signifies mitochondrial outer membrane permeabilization (MOMP) nih.govmdpi.comnih.govresearchgate.netoncotarget.com. This compound has been demonstrated to induce a collapse of ΔΨm in cancer cells. For instance, in FM3A murine breast cancer cells, treatment with 5 µM this compound resulted in a significant 2.9-fold decrease in ΔΨm after 72 hours nih.gov. Similarly, in MCF-7 breast cancer cells, 60 µM this compound significantly decreased mitochondrial membrane potential as indicated by TMRE (tetramethylrhodamine ethyl ester) staining at 48 and 72 hours nih.gov. This disruption is a key step that facilitates the release of apoptogenic proteins from the mitochondrial intermembrane space into the cytosol mdpi.comnih.gov.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | This compound Concentration | Incubation Time | Effect on ΔΨm | Reference |
| FM3A | 5 µM | 72 hours | 2.9-fold decrease | nih.gov |
| MCF-7 | 60 µM | 48 & 72 hours | Significant decrease | nih.gov |
Cytochrome c Release and Caspase Cascade Activation
Following the disruption of the mitochondrial membrane potential, this compound promotes the release of cytochrome c from the mitochondria into the cytosol spandidos-publications.comnih.govmedchemexpress.comnih.govresearchgate.netresearchgate.net. Cytochrome c, once released into the cytosol, plays a pivotal role in initiating the caspase cascade, a series of proteolytic events that culminate in cellular dismantling mdpi.comberkeley.edu.
Research findings indicate that this compound activates key initiator and executioner caspases. In HCT116 cells, this compound effectively induced the reduction of pro-caspase-8 and pro-caspase-3, leading to the presence of cleaved (activated) caspase-8 and caspase-3 spandidos-publications.commedchemexpress.comresearchgate.net. In FM3A cells, this compound treatment also activated caspase-3 nih.govnih.gov. While this compound activated caspase-3 and -8, it did not significantly affect pro-caspase-9 expression in HCT116 cells spandidos-publications.comresearchgate.net.
Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2, Bcl-xL) Protein Expression
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating the intrinsic mitochondrial pathway mdpi.comoncotarget.com. This compound modulates the expression of these proteins to favor apoptosis. Studies have shown that this compound induces the expression of the pro-apoptotic protein Bax in HCT116 cells spandidos-publications.comnih.govresearchgate.net. Concurrently, it slightly downregulates the level of the anti-apoptotic protein Bcl-2 at higher concentrations (e.g., 100 µM) in HCT116 cells spandidos-publications.comresearchgate.net. This alteration in the Bax/Bcl-2 expression ratio shifts the cellular environment towards apoptosis spandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.net. Furthermore, this compound has been observed to overcome resistance conferred by Bcl-2 in human leukemic U937 cells, highlighting its potential in targeting cells with anti-apoptotic protein overexpression mdpi.commdpi.comfrontiersin.org.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression/Cleavage
| Protein Target | Cell Line | This compound Concentration | Effect | Reference |
| Bax | HCT116 | Not specified, compared to resveratrol (B1683913) | Induced expression | spandidos-publications.comresearchgate.net |
| Bcl-2 | HCT116 | 100 µM | Slightly downregulated expression | spandidos-publications.comresearchgate.net |
| Cleaved PARP | HCT116 | 25 µM | Caused cleavage | spandidos-publications.comresearchgate.net |
| Cleaved PARP | MCF-7, MDA-MB-231 | Not specified | Increased cleavage | spandidos-publications.comresearchgate.net |
| Cleaved PARP | FM3A | 5 µM | Increased cleavage | nih.govnih.gov |
| Cleaved Caspase-3 | HCT116 | 100 µM | Activated | spandidos-publications.comresearchgate.net |
| Cleaved Caspase-8 | HCT116 | 100 µM | Activated | spandidos-publications.comresearchgate.net |
| Cleaved Caspase-3 | FM3A | 5 µM | Activated | nih.govnih.gov |
| Pro-caspase-9 | HCT116 | Not specified | No significant effect | spandidos-publications.comresearchgate.net |
Poly(ADP-ribose) Polymerase (PARP) Cleavage
Cleavage of Poly(ADP-ribose) Polymerase (PARP) is a biochemical hallmark of apoptosis, indicative of activated executioner caspases, particularly caspase-3 spandidos-publications.comnih.govnih.govmedicinacomplementar.com.br. This compound consistently induces PARP cleavage in various cancer cell lines. In HCT116 cells, 25 µM this compound caused PARP cleavage, a more pronounced effect than observed with resveratrol at a higher concentration (100 µM) spandidos-publications.comresearchgate.net. PARP cleavage has also been observed in MCF-7, MDA-MB-231, and FM3A cells treated with this compound spandidos-publications.comresearchgate.netnih.govmedchemexpress.comnih.gov.
AIF and Endo G Release
Beyond caspase-dependent mechanisms, this compound also contributes to apoptosis through caspase-independent pathways involving the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) from the mitochondria nih.govnih.govresearchgate.netresearchgate.netspandidos-publications.com. In FM3A murine breast cancer cells, this compound enhanced the release of both AIF and Endo G from the mitochondria into the cytosol, contributing to cell death nih.govnih.govresearchgate.netresearchgate.net. This mechanism underscores the multifaceted approach of this compound in inducing programmed cell death.
Cell Cycle Arrest Induction
This compound is a potent inducer of cell cycle arrest, predominantly at the G2/M phase, in various human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HCT116) nih.govnih.govguidetopharmacology.orgnih.govmrc.ac.ukidrblab.netmdpi.com. In contrast, its precursor, resveratrol, often leads to G1 or S phase arrest in these cell types nih.govnih.govnih.govmdpi.com. In lung cancer cells such as A549 and H460, this compound can induce G0-G1 arrest at lower concentrations, while higher concentrations lead to a significant increase in cells in the G2/M phase uni.lu.
G2/M Phase Arrest Mechanisms
The induction of G2/M arrest by this compound is characterized by the downregulation of critical cell cycle regulatory proteins, specifically cyclins and cyclin-dependent kinases (CDKs) nih.govnih.govnih.govmrc.ac.uk. Studies have shown that this compound treatment decreases the expression of G2/M phase regulators, including cyclin B1, Cdc2 (CDK1), and Cdc25C nih.govidrblab.net. Furthermore, this compound has been observed to inhibit the crucial interaction between Cdc2 and cyclin B1, which is essential for progression through the G2/M phase idrblab.net.
p21WAF1/CIP1 Upregulation: p53-Dependent and p53-Independent Mechanisms
A significant aspect of this compound's mechanism of action involves the upregulation of p21WAF1/CIP1, a potent cyclin-dependent kinase inhibitor nih.govnih.govmrc.ac.uk. The induction of p21WAF1/CIP1 by this compound can occur through both p53-dependent and p53-independent pathways, depending on the cellular context nih.govnih.govidrblab.net. In MCF-7 breast cancer cells, which possess wild-type p53, this compound upregulates p21WAF1/CIP1 in a p53-dependent manner, accompanied by an increase in p53 protein levels and a decrease in MDM2, a negative regulator of p53 nih.govnih.govidrblab.net. Conversely, in MDA-MB-231 breast cancer cells, which harbor mutant p53, this compound still leads to the upregulation of p21WAF1/CIP1, but through a p53-independent mechanism nih.govnih.govidrblab.net. In lung cancer cells (A549 and H460), this compound enhances p53 protein expression and its target genes, including p21, by interfering with the p53-MDM2 interaction, thereby increasing p53 stability uni.lu.
Inhibition of Cell Proliferation and Viability
This compound effectively inhibits the proliferation and reduces the viability of various cancer cell lines in a concentration-dependent manner nih.govuni.lunih.govguidetopharmacology.orgnih.govmrc.ac.ukidrblab.netnih.govfishersci.no. Its antiproliferative effects are consistently more potent than those observed with resveratrol nih.govnih.govnih.govmrc.ac.ukidrblab.netnih.gov. For instance, this compound significantly reduced cell viability in HCT116 colon cancer cells in both concentration- and time-dependent fashions nih.gov. In lung cancer cells (A549 and H460), this compound demonstrated a dose-dependent reduction in colony formation uni.lu. In human breast cancer cells, the half-maximal inhibitory concentration (IC50) values for cell growth inhibition by this compound after 24 hours were 26.3 ± 3.2 µM for MCF-7 cells and 48.2 ± 4.2 µM for MDA-MB-231 cells guidetopharmacology.org.
Table 1: this compound Inhibition of Cell Proliferation (IC50 values)
| Cell Line | IC50 (µM) at 24 hours | Reference |
| MCF-7 | 26.3 ± 3.2 | guidetopharmacology.org |
| MDA-MB-231 | 48.2 ± 4.2 | guidetopharmacology.org |
Angiogenesis Inhibition through Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Regulation
This compound demonstrates significant anti-angiogenic properties by modulating the expression of key factors involved in new blood vessel formation, notably Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) nih.govplos.orgguidetopharmacology.orgflybase.orgataman-chemicals.comsciforum.netresearchgate.net. In in vivo studies using nude mouse xenograft models of human breast cancer (MDA-MB-231), this compound markedly suppressed tumor growth and inhibited angiogenesis. This was evidenced by a reduction in the expression of Ki-67, a proliferation marker, and CD31, a biomarker for microvessel density, alongside a downregulation of HIF-1α and VEGF expression within the tumor tissues nih.govguidetopharmacology.orgflybase.orgataman-chemicals.comsciforum.netresearchgate.net.
Downregulation of Hypoxia-Induced HIF-1α Expression
This compound effectively inhibits the expression of hypoxia-induced HIF-1α protein in various cancer cell types, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (PC-3) nih.govguidetopharmacology.orgflybase.orgataman-chemicals.comnih.gov. Its inhibitory effect on HIF-1α is more potent when compared to resveratrol nih.govflybase.orgnih.gov. This compound downregulates HIF-1α expression in a concentration-dependent manner flybase.org. Mechanistically, the compound inhibits HIF-1α and VEGF expression through multiple pathways, including the inhibition of PI3K and Akt phosphorylation ataman-chemicals.comnih.gov. Furthermore, this compound substantially induces HIF-1α protein degradation via the proteasome pathway, leading to a reduced half-life of the HIF-1α protein under hypoxic conditions ataman-chemicals.comnih.gov. Beyond its impact on HIF-1α protein levels, this compound also reduces the secretion and messenger RNA (mRNA) expression of VEGF, a crucial mediator of HIF-1-driven angiogenesis, without negatively affecting cell viability nih.govflybase.orgataman-chemicals.comnih.gov. It suppresses hypoxia-induced mRNA expression of VEGF at the transcriptional level guidetopharmacology.org.
Table 2: Effects of this compound on Key Proteins in Cancer Cells
| Protein/Pathway | Effect of this compound | Specific Cell Lines/Context | Reference |
| Cyclin B1 | Downregulation | MCF-7, MDA-MB-231, HCT116 | nih.govidrblab.net |
| Cdc2 (CDK1) | Downregulation | MCF-7, MDA-MB-231, HCT116 | nih.govidrblab.net |
| Cdc25C | Downregulation | MCF-7, MDA-MB-231, HCT116 | nih.govidrblab.net |
| CDK4 | Downregulation | HCT116 (expression), MCF-7, MDA-MB-231 (complex activity) | nih.govidrblab.net |
| CDK6 | Downregulation | HCT116 (expression) | nih.gov |
| p53 | Upregulation | MCF-7, A549, H460 | nih.govuni.lunih.govmrc.ac.uk |
| p21WAF1/CIP1 | Upregulation | MCF-7, MDA-MB-231, A549, H460 | nih.govuni.lunih.govmrc.ac.uk |
| MDM2 | Decreased (in MCF-7) | MCF-7 (p53-dependent) | nih.govnih.gov |
| HIF-1α | Downregulation | MCF-7, MDA-MB-231, PC-3 | nih.govguidetopharmacology.orgflybase.orgataman-chemicals.comnih.gov |
| VEGF | Downregulation | MCF-7, MDA-MB-231, PC-3 | nih.govguidetopharmacology.orgflybase.orgataman-chemicals.comnih.gov |
| Akt | Inhibition | HCT116, PC-3 | guidetopharmacology.orgidrblab.netnih.gov |
| ERK | Inhibition | HCT116 | guidetopharmacology.org |
Inhibition of VEGF Secretion and mRNA Expression
This compound effectively inhibits angiogenesis, a critical process for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF). Studies have demonstrated that this compound significantly reduces both the secretion and messenger RNA (mRNA) expression of VEGF guidetopharmacology.orgwikipedia.orgnih.govguidetopharmacology.org. This inhibitory effect has been observed in various cancer cell types, including human breast cancer cells (MCF-7 and MDA-MB-231) and prostate cancer cells (PC-3) guidetopharmacology.orgwikipedia.orgnih.govwikipedia.org. Notably, this compound has been shown to suppress hypoxia-induced VEGF expression at the transcriptional level wikipedia.orgnih.gov. Comparative studies indicate that this compound is more potent than resveratrol in inhibiting VEGF production wikipedia.org.
Table 1: Impact of this compound on VEGF Expression and Secretion
| Cell Line (Type) | Effect on VEGF Secretion | Effect on VEGF mRNA Expression | Potency vs. Resveratrol | Reference |
| MCF-7 (Breast) | Reduced | Downregulated | More potent | wikipedia.org |
| MDA-MB-231 (Breast) | Reduced | Downregulated | More potent | wikipedia.org |
| PC-3 (Prostate) | Inhibited | Not explicitly stated, but overall expression inhibited | More potent | wikipedia.org |
Mechanisms of HIF-1α Degradation
A crucial aspect of this compound's anti-angiogenic and antitumor activity involves its ability to inhibit hypoxia-inducible factor-1 alpha (HIF-1α) protein expression guidetopharmacology.orgwikipedia.orgnih.govwikipedia.orgnih.govcenmed.com. HIF-1α is a key transcription factor that promotes angiogenesis and tumor growth under hypoxic conditions guidetopharmacology.orgwikipedia.orgwikipedia.org. Research indicates that this compound's action on HIF-1α occurs predominantly at the post-transcriptional level, as it reduces HIF-1α protein accumulation without significantly affecting its mRNA levels wikipedia.orgwikipedia.org.
The primary mechanism for this reduction is the activation of the ubiquitin-proteasome pathway, which is responsible for the degradation of HIF-1α protein wikipedia.orgwikipedia.orgcenmed.comuni.lu. This compound has been shown to substantially induce HIF-1α protein degradation through this pathway, leading to a significant shortening of the half-life of hypoxia-induced HIF-1α protein wikipedia.org. Importantly, the observed decrease in HIF-1α levels by this compound is independent of cell death, suggesting a direct molecular intervention wikipedia.org.
Table 2: Mechanisms of HIF-1α Modulation by this compound
| Target | Effect of this compound | Mechanism | Cell Lines Studied | Reference |
| HIF-1α Protein | Inhibited accumulation | Post-transcriptional, Ubiquitin-proteasome pathway activation | MCF-7, MDA-MB-231, PC-3 | wikipedia.orgwikipedia.orgnih.gov |
| HIF-1α mRNA | No significant effect | - | MCF-7, MDA-MB-231 | wikipedia.org |
Modulation of Oncogenic Signaling Pathways
This compound modulates several critical oncogenic signaling pathways, contributing to its broad anticancer efficacy.
The phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival citeab.comsemanticscholar.org. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of both PI3K and Akt wikipedia.orgnih.govcenmed.comciteab.com. In human colon cancer cells (HCT116), this compound significantly decreased Akt phosphorylation, demonstrating greater potency than resveratrol in this regard citeab.com. Furthermore, the suppressive effect of this compound on Akt phosphorylation was observed in breast cancer cells (MCF-7, MDA-MB-231) and prostate cancer cells (PC-3) wikipedia.orgwikipedia.orgnih.govcenmed.com.
Research indicates that the PI3K/Akt pathway is intimately involved in this compound-induced growth inhibition and apoptosis citeab.com. Co-treatment with the PI3K/Akt inhibitor LY294002 has been shown to enhance the apoptotic effects of this compound, further supporting the role of Akt pathway suppression in its mechanism of action citeab.com. At higher concentrations, this compound can also lead to a reduction in total Akt protein levels nih.govciteab.com.
Table 3: Suppression of PI3K/Akt Pathway by this compound
| Pathway Component | Effect of this compound | Cell Lines Studied | Potency vs. Resveratrol | Reference |
| Akt Phosphorylation | Decreased | HCT116, MCF-7, MDA-MB-231, PC-3 | More potent | wikipedia.orgwikipedia.orgnih.govciteab.com |
| PI3K Phosphorylation | Inhibited | PC-3 | Not specified | wikipedia.org |
| Total Akt Protein | Reduced (at high concentrations) | HCT116 | Not specified | nih.govciteab.com |
The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), play crucial roles in cell proliferation, differentiation, and apoptosis flybase.orgplos.org. This compound modulates these pathways, though the specific effects can vary depending on the cell line.
Table 4: Modulation of MAPK Pathway Components by this compound
| MAPK Component | Effect of this compound | Cell Lines Studied | Potency vs. Resveratrol | Reference |
| ERK1/2 Phosphorylation | Decreased | HCT116 | More potent | nih.govciteab.com |
| ERK Phosphorylation | Increased | MCF-7, MDA-MB-231 | Not specified | flybase.org |
| JNK Phosphorylation | No effect | HCT116 | - | citeab.com |
| JNK Phosphorylation | Increased | MCF-7 | Not specified | flybase.org |
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell metabolism, growth, and proliferation, often hyperactivated in various cancers uni.lu. While direct explicit statements on this compound inhibiting mTOR are less frequent, its significant impact on upstream regulators strongly suggests an influence on mTOR signaling. This compound has been consistently shown to inactivate Akt guidetopharmacology.orgwikipedia.orgguidetopharmacology.org. Given that Akt is a major upstream activator of mTOR guidetopharmacology.org, the suppression of Akt phosphorylation by this compound implies a subsequent downstream inhibition of mTOR signaling.
Resveratrol, the structural analogue of this compound, is known to target multiple components of the PI3K/Akt and mTOR signaling pathways uni.lu. Therefore, it is plausible that this compound, with its enhanced potency over resveratrol, similarly impacts mTOR through its robust Akt inactivation.
Tumor Suppressor Protein p53 Stabilization and Functional Enhancement
The tumor suppressor protein p53 is a critical regulator of numerous cellular functions, including cell proliferation, DNA repair, cell cycle arrest, and apoptosis, earning it the moniker "guardian of the genome" citeab.complos.orgharvard.eduwikipedia.orggoogle.com. Mutations or inactivation of p53 are common in human cancers google.com.
This compound has been shown to stabilize p53 protein and enhance its functional activity citeab.complos.orgharvard.eduwikipedia.org. A key mechanism involves this compound inhibiting the interaction between p53 and mouse double minute 2 homolog (MDM2) citeab.complos.orgharvard.eduwikipedia.org. MDM2 acts as an E3 ligase that negatively regulates p53 by binding to it and promoting its proteasomal degradation citeab.complos.orgharvard.eduwikipedia.orgmdpi.com. By disrupting this interaction, this compound prevents MDM2-mediated degradation, thereby increasing p53 protein stability and leading to an elevation in the expression levels of p53 target genes, such as p21 and MDM2 itself citeab.complos.orgharvard.eduwikipedia.org.
This stabilization and functional enhancement of p53 by this compound contribute to its anticancer effects, including the induction of G2/M cell cycle arrest and apoptosis guidetopharmacology.org. These effects have been observed in various cancer cell lines, including lung cancer cells (A549 and H460) and breast cancer cells (MCF-7 and MDA-MB-231), and can occur through both p53-dependent and p53-independent pathways citeab.complos.orgguidetopharmacology.orgharvard.eduwikipedia.org.
Table 5: p53 Stabilization and Functional Enhancement by this compound
| Target | Effect of this compound | Mechanism | Cell Lines Studied | Reference |
| p53 Protein | Increased stability | Inhibits p53-MDM2 binding | A549, H460, MCF-7, MDA-MB-231 | citeab.complos.orgguidetopharmacology.orgharvard.eduwikipedia.org |
| p21 Expression | Elevated | p53 target gene upregulation | A549, H460, MCF-7, MDA-MB-231 | citeab.complos.orgguidetopharmacology.orgharvard.eduwikipedia.org |
| MDM2 Expression | Elevated (as target gene) / Inhibited binding (as E3 ligase) | p53 target gene upregulation / Disrupts p53 degradation | A549, H460, MCF-7, MDA-MB-231 | citeab.complos.orgguidetopharmacology.orgharvard.eduwikipedia.org |
Disruption of p53-MDM2 Interaction
Under normal physiological conditions, the MDM2 protein acts as a crucial negative regulator of p53. spandidos-publications.comresearchgate.netnih.gov MDM2 functions as an E3 ubiquitin ligase, binding directly to p53 and facilitating its ubiquitination and subsequent proteasomal degradation. spandidos-publications.comnih.gov This interaction keeps p53 protein levels low and its transcriptional activity repressed. nih.gov
This compound has been demonstrated to effectively disrupt this critical p53-MDM2 interaction. spandidos-publications.comresearchgate.netnih.govnih.govnih.gov By interfering with the binding of MDM2 to p53, this compound effectively blocks MDM2's E3 ligase activity, thereby preventing the degradation of p53. spandidos-publications.comresearchgate.netnih.govnih.gov This disruption is a pivotal step in the molecular mechanism by which this compound exerts its antitumor effects, particularly in cancer cells harboring wild-type p53. spandidos-publications.comresearchgate.netnih.govnih.gov Studies using lung cancer cell lines such as A549 and H460, which possess wild-type p53, have confirmed that this compound significantly reduces the association between p53 and MDM2. spandidos-publications.comnih.gov
P53 Accumulation and Activation of Downstream Targets
The inhibition of the p53-MDM2 interaction by this compound leads directly to a notable increase in p53 protein stability and expression. spandidos-publications.comresearchgate.netnih.govnih.gov This accumulation of stable p53 protein is crucial for its tumor-suppressive functions. Once stabilized, p53 can then exert its role as a transcription factor, activating the expression of its downstream target genes. spandidos-publications.comresearchgate.netnih.govnih.govresearchgate.net
Key downstream targets of p53 that are upregulated in response to this compound treatment include p21 (CDKN1A) and, interestingly, MDM2 itself, as part of a feedback loop. spandidos-publications.comresearchgate.netnih.govnih.govresearchgate.net The upregulation of p21 is particularly significant, as p21 is a cyclin-dependent kinase (CDK) inhibitor that plays a vital role in mediating cell cycle arrest, notably at the G2/M phase. mdpi.commedchemexpress.comresearchgate.net This cell cycle arrest prevents uncontrolled proliferation of cancer cells. spandidos-publications.comresearchgate.netnih.govnih.gov Furthermore, increased p53 levels also contribute to the induction of apoptosis, a programmed cell death pathway, in various cancer cell lines, including breast and colon cancer cells. mdpi.commedchemexpress.comresearchgate.netresearchgate.netsemanticscholar.org
The following table summarizes key research findings regarding this compound's effects on p53 and its downstream targets in various cancer cell lines:
| Cell Line (Cancer Type) | p53 Status | Observed Effects of this compound Treatment | Key Molecular Changes | Reference |
| A549 (Lung Cancer) | Wild-type | Decreased cell proliferation | Increased p53 stability, elevated p21 and MDM2 expression, reduced p53-MDM2 interaction | spandidos-publications.comresearchgate.netnih.govnih.govresearchgate.net |
| H460 (Lung Cancer) | Wild-type | Decreased cell proliferation | Increased p53 stability, elevated p21 and MDM2 expression, reduced p53-MDM2 interaction | spandidos-publications.comresearchgate.netnih.govnih.govresearchgate.net |
| MCF-7 (Breast Cancer) | Wild-type | Suppressed proliferation, induced apoptosis, G2/M arrest | Increased p53, p21, Bax; decreased cyclin/CDK; inhibited Akt/ERK phosphorylation | mdpi.commedchemexpress.comresearchgate.net |
| MDA-MB-231 (Breast Cancer) | Mutant | Suppressed proliferation, induced apoptosis | Increased p53, p21, Bax; decreased cyclin/CDK; inhibited Akt/ERK phosphorylation | mdpi.commedchemexpress.comresearchgate.net |
| HCT116 (Colon Cancer) | Wild-type | Suppressed proliferation, induced apoptosis, G2/M arrest | Induced apoptosis (morphological changes, Bax/Bcl-2 ratio, PARP cleavage, caspase activation), inhibited Akt phosphorylation | mdpi.commedchemexpress.com |
| FM3A (Murine Breast Cancer) | N/A | Decreased cell numbers, induced apoptosis | Increased sub-G1 DNA content, nuclear/DNA fragmentation, activated caspase-3 and PARP | semanticscholar.org |
Preclinical Efficacy Studies in Oncological Models
In Vitro Anti-Cancer Activity Across Diverse Cell Lines
In vitro studies form the foundational evidence for the anti-neoplastic properties of HS-1793. Research has demonstrated its cytotoxic and anti-proliferative effects against cancer cell lines derived from breast, lung, prostate, and leukemic tissues.
This compound has shown significant anti-cancer activity in various breast cancer cell lines, including both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) human cell lines, as well as the murine breast cancer cell line (FM3A).
In MCF-7 and MDA-MB-231 cells, this compound was found to be a more potent inhibitor of hypoxia-induced Hypoxia-Inducible Factor-1α (HIF-1α) expression at the protein level compared to its parent compound, resveratrol (B1683913). spandidos-publications.com This inhibition is critical as HIF-1α is a key factor in tumor angiogenesis and growth. Consequently, this compound also reduced the secretion and mRNA expression of Vascular Endothelial Growth Factor (VEGF), a primary mediator of angiogenesis, without affecting cell viability at the tested concentrations for that specific endpoint. spandidos-publications.com
In the murine FM3A cell line, this compound demonstrated dose- and time-dependent cytotoxic effects. nih.gov It induced apoptosis through the mitochondrial pathway, evidenced by the release of cytochrome c, activation of caspase-3, and cleavage of PARP. nih.gov Studies determined that this compound had a marked growth inhibition of 50% (IC₅₀) in FM3A cells at a concentration of 5 µM after 48 hours of treatment. nih.gov Another study reported an IC₅₀ value of 1.9 µg/ml at 48 hours and showed that this compound could also enhance the sensitivity of FM3A cells to radiation treatment. nih.gov
| Cell Line | Cancer Type | Key Findings | Reported IC₅₀ | Source |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma (ER+) | Potent inhibitor of hypoxia-induced HIF-1α and VEGF expression. | N/A | spandidos-publications.com |
| MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) | More effective than resveratrol at inhibiting HIF-1α and VEGF; suppressed tumor growth in xenograft models. | N/A | spandidos-publications.com |
| FM3A | Murine Mammary Carcinoma | Induces apoptosis via mitochondrial pathway; enhances radiosensitivity. | 5 µM (48h) / 1.9 µg/ml (48h) | nih.govnih.gov |
Specific data on the direct cytotoxic or anti-proliferative efficacy of this compound on the PC-3 human prostate cancer cell line is limited in the reviewed literature. However, comparative studies with other prostate cancer cell lines, such as LNCaP, have provided some insights. Research investigating the induction of multinucleation and polyploidization—a potential anti-cancer mechanism—found that this effect was significantly lower in PC-3 cells treated with this compound compared to LNCaP cells. This suggests that the PC-3 cell line may be less sensitive to this specific action of the compound.
While some studies suggest that this compound exhibits broad anti-cancer effects that include colon cancer, specific preclinical data on its efficacy in the HCT116 and HT29 human colon carcinoma cell lines were not available in the reviewed scientific literature. nih.govnih.gov Therefore, detailed findings regarding its mechanism of action or cytotoxic potency in these specific cell lines cannot be provided at this time.
This compound has demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines A549 and H460, both of which harbor wild-type p53. nih.govnih.gov The compound was shown to inhibit cell viability in a dose- and time-dependent manner. nih.gov
The primary mechanism of action in these cells involves the p53 tumor suppressor pathway. This compound was found to increase the stability of the p53 protein by inhibiting its interaction with its negative regulator, Mouse Double Minute 2 Homolog (MDM2). nih.govnih.gov This disruption prevents the degradation of p53, leading to an elevation in the expression of its target genes, such as p21, which in turn mediates cell cycle arrest and inhibits proliferation. nih.govnih.gov At concentrations of 7.5 µM and 10 µM, this compound induced a significant loss of viability in both A549 and H460 cells after 24 hours. nih.gov
| Cell Line | Cancer Type | Key Findings | Effective Concentrations | Source |
|---|---|---|---|---|
| A549 | Human Lung Carcinoma | Significantly inhibited cell viability; mechanism involves disruption of the p53-MDM2 interaction. | Significant viability loss at 7.5-10 µM (24h). | nih.govnih.gov |
| H460 | Human Large Cell Lung Cancer | Significantly inhibited cell viability; mechanism involves disruption of the p53-MDM2 interaction. | Significant viability loss at 7.5-10 µM (24h). | nih.govnih.gov |
This compound has shown notable efficacy in the U937 human leukemic cell line, particularly in models of drug resistance. A key finding is the compound's ability to overcome the anti-apoptotic protection conferred by the protein Bcl-2. nih.govspandidos-publications.com The mechanism involves the pro-apoptotic protein Bad and the scaffold protein 14-3-3, suggesting that this compound can circumvent common resistance pathways in leukemia cells to induce cell death. nih.govspandidos-publications.com
Abstracts from broader studies on the anti-cancer spectrum of this compound mention its activity in renal cancer. nih.govnih.gov However, detailed preclinical studies focusing on its efficacy and mechanism of action in specific renal carcinoma cell lines were not identified in the reviewed literature.
In Vivo Anti-Tumor Efficacy in Xenograft and Tumor-Bearing Models
In vivo studies have substantiated the anti-tumor effects of this compound observed in vitro, showcasing its ability to suppress tumor growth and inhibit metastasis in animal models.
The anti-cancer activity of this compound has been evaluated in vivo using human breast cancer xenografts in immunodeficient mice. In a study utilizing triple-negative MDA-MB-231 breast cancer cells, this compound significantly suppressed the growth of tumor xenografts in nude mice without causing any apparent toxicity. nih.gov Another model that has been instrumental in evaluating the in vivo effects of this compound is the FM3A murine mammary carcinoma model in tumor-bearing mice. nih.govspandidos-publications.comnih.gov Research has shown that intraperitoneal injections of this compound conferred therapeutic benefits on established FM3A tumors. nih.gov
This compound has been shown to effectively delay tumor growth. In mice bearing FM3A breast cancer cells, treatment with this compound resulted in a significant decrease in tumor volume over a 30-day period compared to untreated controls. spandidos-publications.com Specifically, treatment with this compound alone at a certain dosage led to a 44% inhibition of tumor growth in FM3A cell allografts. nih.gov The compound is believed to exert its anti-tumor effects through various mechanisms, including the induction of apoptosis and the modulation of the tumor microenvironment. tandfonline.comnih.gov
Beyond inhibiting primary tumor growth, this compound has also shown potential in preventing the spread of cancer. While direct quantitative data on metastasis inhibition from the provided search results is limited, the observed anti-tumor immunity enhancement and anti-angiogenic effects suggest a role in curbing metastatic progression. nih.govnih.gov
Table 1: Effect of this compound on Tumor Growth in FM3A Tumor-Bearing Mice
| Treatment Group | Tumor Growth Inhibition (%) |
|---|---|
| This compound (1 mg/kg) | 44% |
| Radiation (4 Gy) | 23% |
| This compound (1 mg/kg) + Radiation (4 Gy) | 89% |
Data sourced from a study on FM3A cell allografts. nih.gov
Analysis of tumor tissues from xenograft models has revealed that this compound treatment leads to a reduction in key markers associated with tumor progression. In MDA-MB-231 xenografts, a decrease in the proliferation index marker Ki-67 was observed in the tumor tissue of mice treated with this compound. nih.gov This indicates a reduction in the rate of cancer cell proliferation.
Furthermore, this compound treatment has been associated with a decrease in CD31, a biomarker for microvessel density. nih.gov This suggests that this compound may inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival. The suppression of angiogenesis is further supported by findings that this compound can downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of this process. nih.govspandidos-publications.com
Table 2: Histopathological Markers in MDA-MB-231 Xenografts Treated with this compound
| Marker | Effect of this compound Treatment | Implication |
|---|---|---|
| Ki-67 | Decreased Expression | Reduced Tumor Cell Proliferation |
| CD31 | Decreased Expression | Inhibition of Angiogenesis |
Based on findings from in vivo studies. nih.gov
Combination Therapeutic Approaches
The potential of this compound is not limited to its standalone efficacy but also extends to its use in combination with other cancer treatments, such as radiotherapy.
This compound has been shown to enhance the sensitivity of cancer cells to radiation. Studies have demonstrated that this compound can increase the radiation-induced death of murine breast cancer cells (FM3A). nih.gov This radiosensitizing effect was observed under both normal and hypoxic conditions, which is significant as hypoxic tumors are often resistant to radiotherapy. spandidos-publications.com The combination of this compound with radiation has been shown to have a significant inhibitory effect on tumor growth compared to either treatment alone. nih.gov
A key aspect of this compound's efficacy in combination with radiotherapy is its ability to modulate the immune response. Radiotherapy can sometimes lead to an immunosuppressive tumor microenvironment. nih.gov this compound has been found to counteract this by enhancing anti-tumor immunity. nih.govnih.gov In irradiated tumor-bearing mice, this compound treatment significantly increased lymphocyte proliferation and reduced DNA damage in lymphocytes. nih.gov
Additional Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects and Associated Molecular Pathways
HS-1793 exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.gov Studies have shown that its mechanism of action is largely centered on the inhibition of the Toll-like receptor 4 (TLR4) mediated Nuclear Factor-kappa B (NF-κB) activation pathway in macrophages. nih.govnih.gov
When stimulated by agents like lipopolysaccharide (LPS), macrophages typically produce a cascade of pro-inflammatory mediators. This compound pre-treatment has been shown to effectively suppress this response. nih.gov It significantly inhibits the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This suppression leads to a marked reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. nih.gov
Furthermore, this compound downregulates the expression of key signaling molecules upstream of NF-κB, including myeloid differentiation factor 88 (MyD88), IL-1 receptor-associated kinase 1 (IRAK1), and TNF receptor-associated factor 6 (TRAF6). nih.gov By interfering with these components, this compound prevents the nuclear translocation of the NF-κB/p65 subunit, a critical step in the transcription of pro-inflammatory genes. nih.gov This results in a comprehensive suppression of inflammatory cytokine production. nih.gov Additionally, in certain contexts, this compound has been observed to decrease the secretion of immunosuppressive cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). nih.govspandidos-publications.com
| Target Pathway/Molecule | Effect of this compound | Downstream Consequence | Reference |
|---|---|---|---|
| TLR4 | Decreased Expression/Signaling | Inhibition of inflammatory cascade initiation | nih.govnih.gov |
| NF-κB | Inhibited Activation/Nuclear Translocation | Reduced transcription of pro-inflammatory genes | nih.govnih.gov |
| iNOS | Inhibited mRNA and Protein Expression | Decreased Nitric Oxide (NO) production | nih.gov |
| COX-2 | Inhibited mRNA and Protein Expression | Decreased Prostaglandin E2 (PGE2) production | nih.gov |
| Pro-inflammatory Cytokines | Suppressed Production | Attenuation of the inflammatory response | nih.gov |
| TGF-β, IL-10 | Decreased Secretion | Modulation of immunosuppressive environment | nih.govspandidos-publications.com |
Oxidative Stress Modulation and Cellular Protection
This compound demonstrates potent capabilities in modulating oxidative stress and protecting cells from related damage, primarily through its effects on reactive oxygen species and mitochondrial function.
A key aspect of this compound's protective activity is its ability to directly counter oxidative stress by reducing the generation of Reactive Oxygen Species (ROS). researchgate.net Studies have confirmed that this compound effectively scavenges free radicals. nih.gov In models of cardiac hypoxia/reoxygenation injury, this compound was shown to ameliorate mitochondrial dysfunction by decreasing the production of mitochondrial ROS. researchgate.netnih.gov This ROS reduction capability has also been observed in skeletal muscle cells under simulated oxidative stress and in irradiated hamster ovary cells, where it was accompanied by a significant increase in the levels of glutathione (B108866) and the activity of superoxide (B77818) dismutase, crucial components of the cellular antioxidant defense system. researchgate.netnih.gov
This compound confers significant protection to mitochondria, the primary site of cellular ROS production and a key target of oxidative damage. In response to stressors like hypoxia/reoxygenation, this compound helps restore mitochondrial function by improving mitochondrial oxygen consumption, preserving oxidative phosphorylation capacity, and suppressing mitochondrial calcium (Ca2+) overload, a critical event that can trigger cell death pathways. researchgate.netnih.gov By stabilizing the mitochondrial membrane potential (ΔΨm), this compound helps maintain mitochondrial integrity and prevent the release of pro-apoptotic factors. researchgate.netnih.gov
Beyond protecting existing mitochondria, this compound also promotes the generation of new, healthy mitochondria, a process known as mitochondrial biogenesis. researchgate.net Treatment with this compound has been shown to increase mitochondrial mass and, critically, to upregulate the expression of the vital mitochondrial biogenesis-related gene PGC1-α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha). researchgate.net PGC1-α is a master regulator of mitochondrial biogenesis and energy metabolism, and its upregulation by this compound signifies a fundamental mechanism for enhancing cellular resilience to oxidative stress. researchgate.netmdpi.com
The protective effects of this compound extend to chemotherapy-induced damage. Research has shown that this compound can protect skeletal muscle cells from injury induced by the chemotherapeutic agent cisplatin (B142131). researchgate.net This protective effect is linked to its ability to increase the expression of markers related to mitochondrial biogenesis, suggesting that by bolstering mitochondrial health and renewal, this compound can mitigate the cytotoxic effects of cisplatin on non-cancerous cells. researchgate.net
| Mechanism | Specific Effect of this compound | Cellular Outcome | Reference |
|---|---|---|---|
| ROS Modulation | Reduces mitochondrial ROS generation; Scavenges free radicals | Decreased oxidative damage | researchgate.netnih.govnih.gov |
| Mitochondrial Function | Improves oxygen consumption; Suppresses Ca2+ overload; Stabilizes membrane potential | Restoration of mitochondrial function and integrity | researchgate.netnih.gov |
| Mitochondrial Biogenesis | Upregulates PGC1-α gene expression; Increases mitochondrial mass | Enhanced capacity for energy production and stress resistance | researchgate.net |
| Cellular Protection | Increases mitochondrial biogenesis markers during cisplatin exposure | Protection against cisplatin-induced skeletal muscle cell injury | researchgate.net |
Neuroprotective Activity Mechanisms
While direct and extensive research into the neuroprotective mechanisms of this compound is still emerging, its known biological activities and its relationship to resveratrol (B1683913) provide strong indications of its potential in this area. tandfonline.comnih.gov The neuroprotective properties of its parent compound, resveratrol, are well-documented and involve targeting pathways critically implicated in neurodegenerative diseases. mdpi.com
Given that this compound shares and often enhances the activities of resveratrol, its neuroprotective mechanisms are likely to involve similar pathways. These may include the modulation of neuroinflammation by inhibiting pathways such as NF-κB, a known activity of this compound. nih.govmdpi.com Furthermore, its proven ability to combat oxidative stress and upregulate PGC-1α is highly relevant to neuroprotection. researchgate.net PGC-1α activity is crucial for mitochondrial biogenesis in the brain, and its dysfunction is linked to neurodegenerative conditions. mdpi.com By enhancing PGC-1α, this compound could protect neurons from mitochondrial dysfunction and oxidative damage, key factors in the progression of diseases like Alzheimer's. mdpi.com
Pharmacological Profile and Bioavailability Aspects
Enhanced Stability Compared to Resveratrol (B1683913)
A significant drawback of resveratrol is its inherent instability, including photosensitivity and metabolic fragility, which limits its therapeutic utility. HS-1793 was specifically designed to overcome these limitations, resulting in a compound with an improved stability profile. Research has consistently highlighted that this compound possesses greater stability than resveratrol, which contributes to its more potent biological activity in various studies. This enhanced stability means the compound can maintain its structure and function for a longer duration, a crucial factor for its efficacy.
| Compound | Key Stability Issues Noted in Research | Reference |
| Resveratrol | Photosensitivity, Metabolic Instability | |
| This compound | Developed to have an improved stability profile |
Improved Bioavailability Profile
In addition to its enhanced stability, this compound exhibits an improved bioavailability profile compared to resveratrol. Resveratrol is known for its low bioavailability, which is a significant hurdle for its clinical application. this compound was developed as a novel derivative to address this critical flaw. The structural modifications in this compound that lead to its increased stability also contribute to its enhanced bioavailability, allowing for greater absorption and utilization within the body. This improved bioavailability suggests that this compound may achieve therapeutic concentrations more effectively than resveratrol.
| Feature | Resveratrol | This compound | Reference |
| Bioavailability | Low | Enhanced | |
| Primary Limitation | Poor bioavailability | Overcomes some of the drawbacks of resveratrol |
Metabolic Process Interactions (without specific kinetics)
This compound has demonstrated a favorable profile concerning its interactions with metabolic processes. It has been shown to possess adequate pharmacokinetics and pharmacodynamics, suggesting that it is processed and utilized by the body in a manner conducive to therapeutic activity. Research indicates that this compound can influence cellular metabolic pathways. For instance, it has been observed to affect mitochondrial energy metabolism. Studies have shown that this compound can suppress mitochondrial energy metabolism more effectively than resveratrol in certain cancer cell lines. This interaction with fundamental cellular energy processes is a key aspect of its biological activity.
Future Research Directions and Therapeutic Implications
Elucidation of Unexplored Molecular Mechanisms
While significant progress has been made in understanding the molecular mechanisms of HS-1793, certain aspects remain to be fully elucidated. Further research is required to clarify the detailed molecular mechanisms of action, particularly in different cancer cell lines and contexts guidetopharmacology.org. For instance, a more comprehensive understanding of its precise interactions with the Cdc2/cyclin B complex and the specific components involved in its cell cycle arrest effects is warranted guidetopharmacology.org. Detailed investigations into the upstream signaling pathways that lead to the observed modulation of MAP kinases (pJNK and pERK) in various cell types are also crucial guidetopharmacology.org. Furthermore, exploring the full spectrum of its interactions with anti-apoptotic proteins beyond Bcl-2 and the specific roles of proteins like 14-3-3 and Bad in its pro-apoptotic activity could reveal novel therapeutic targets nih.gov. Understanding how this compound selectively induces p53-dependent or p53-independent apoptosis in different cell lines could provide insights into patient stratification strategies guidetopharmacology.org. Investigations into its effects on other cellular processes, such as autophagy, cellular senescence, and DNA repair mechanisms, could uncover additional therapeutic avenues.
Exploration of Efficacy in Other Disease Models
Current research predominantly highlights this compound's anticancer properties across various cancer types, including breast, prostate, colon, renal, multiple myeloma, and lung cancers guidetopharmacology.orgnih.gov. Given its reported anti-inflammatory, antimicrobial, antiaging, anti-cardiovascular disease, and neuroprotective activities, future research should systematically explore its efficacy in a broader range of non-oncological disease models flybase.orgnih.gov. This could include detailed studies in models of chronic inflammatory conditions, neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. Such investigations would involve comprehensive in vitro and in vivo studies to establish the therapeutic window and potential benefits in these diverse disease contexts.
Advanced Preclinical Studies for Clinical Translation
To facilitate the translation of this compound into clinical trials, advanced preclinical studies are essential. These studies should encompass more extensive in vivo evaluations in diverse and clinically relevant animal models, including genetically engineered mouse models of cancer and other diseases, to better mimic human pathophysiology flybase.org. Comprehensive pharmacokinetic and pharmacodynamic studies in these models are necessary to further characterize its absorption, distribution, metabolism, and excretion, as well as its target engagement and biological effects over time flybase.orgnih.gov. Investigations into potential combination therapies with existing standard-of-care treatments, such as chemotherapy, immunotherapy, or radiation therapy, are also critical to identify synergistic effects and optimize treatment regimens. These advanced preclinical efforts will provide a robust foundation for predicting human responses and designing effective clinical trials.
Investigation of Potential Biomarkers for Response to this compound
Identifying reliable biomarkers for predicting response to this compound is crucial for personalized medicine approaches. Building upon the observed molecular changes, future research should focus on validating and identifying novel biomarkers that can predict treatment efficacy and patient stratification. Potential candidates include the expression levels and activation status of key proteins in the p53 pathway (p53, p21WAF1/CIP1, MDM2), apoptosis-related proteins (Bax, Bcl-2, caspases, PARP), cell cycle regulators (cyclins, CDKs), and angiogenesis markers (HIF-1α, VEGF, CD31) guidetopharmacology.orgnih.govuni.lu. Additionally, markers of proliferation such as Ki-67, and immune modulation markers like IFN-γ and indicators of TAM infiltration, warrant further investigation as predictive biomarkers uni.lu. Research should also explore the utility of circulating biomarkers (e.g., in blood or urine) that reflect the molecular activity of this compound in target tissues.
Development of Novel Formulations and Delivery Strategies
Despite this compound's improved stability and bioavailability compared to resveratrol (B1683913), the development of novel formulations and delivery strategies remains an important area for future research to further optimize its therapeutic efficacy and patient convenience. This could involve exploring advanced drug delivery systems such as nanoparticles, liposomes, polymeric micelles, or sustained-release formulations to enhance its solubility, improve targeted delivery to specific tissues or cells, and potentially reduce off-target effects. Research into different routes of administration beyond current experimental methods could also be beneficial. The goal of these efforts would be to maximize the therapeutic index of this compound by ensuring optimal drug exposure at the site of action while minimizing systemic exposure, without discussing specific dosage regimens.
Q & A
Q. What are the primary molecular mechanisms through which HS-1793 induces apoptosis in cancer cells?
this compound promotes apoptosis via mitochondrial pathways, evidenced by cytochrome c release and increased Bax/Bcl-2 ratio. Flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (e.g., PARP cleavage, caspase activation) are standard methods . Dose-dependent upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) are critical for validation .
Q. What experimental models are commonly used to assess this compound's antitumor efficacy?
In vitro models include colon (HCT116), lung (A549, H460), and breast (MCF-7, MDA-MB-231) cancer cell lines, with IC50 values ranging from 12.5–50 µM depending on cell type . In vivo studies utilize xenograft mouse models (e.g., MDA-MB-231 breast cancer) with doses of 5–20 mg/kg administered intraperitoneally . Colony formation assays and MTT tests are standard for measuring proliferation inhibition .
Q. How does this compound's antioxidant activity influence its chemopreventive properties?
this compound reduces radiation-induced ROS by scavenging hydroxyl and superoxide radicals (DPPH and NBT assays) and restoring antioxidant enzymes (SOD, GSH) in CHO-K1 cells. Pre-treatment with 20 µM this compound significantly mitigates DNA damage (comet assay) and improves cell survival post-γ-radiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported effects on cell cycle arrest across cancer types?
this compound induces G2/M arrest in colon (HCT116) and breast (MDA-MB-231) cells but causes S-phase arrest in p53-deficient models. Discrepancies arise from p53 status variations: p53-proficient cells (A549) show upregulated p21 and MDM2, while p53-deficient lines rely on alternative pathways (e.g., cyclin B1/CDK1). Validate using isogenic cell lines (wild-type vs. p53-knockout) and time-course Western blots for cyclins (D1, B1) and CDKs .
Q. What methodological considerations are critical when designing dose-response studies for this compound?
- Concentration range : 1–50 µM in vitro (based on IC50 variability across cell types) .
- Time points : 24–72 hours to capture dynamic effects on apoptosis and cycle arrest .
- Control for resveratrol : Compare this compound’s efficacy at equimolar doses (e.g., 25 µM this compound vs. 50 µM resveratrol) .
- Pharmacokinetics : In vivo studies require monitoring bioavailability due to this compound’s poor solubility; use vehicle controls (e.g., DMSO) .
Q. How do variations in hypoxia signaling (HIF-1α/VEGF) impact this compound's antitumor efficacy in solid tumors?
this compound downregulates HIF-1α and VEGF under hypoxic conditions (CoCl2-induced hypoxia models), inhibiting angiogenesis (CD31 immunohistochemistry) and tumor growth in xenografts. Use siRNA knockdown of HIF-1α to isolate this compound’s direct effects vs. hypoxia-mediated pathways .
Q. What statistical approaches are recommended for analyzing this compound's dual role in ROS scavenging and pro-apoptotic signaling?
- ROS assays : Compare fold changes in DCFH-DA fluorescence (post-HS-1793 vs. radiation-only) using ANOVA with Dunnett’s test .
- Apoptosis data : Quantify caspase-3/7 activity (luminescence assays) and normalize to baseline ROS levels to distinguish cytoprotective vs. cytotoxic effects .
Methodological Integration Questions
Q. How can researchers integrate transcriptomic and proteomic data to map this compound's multi-target effects?
- Perform RNA-seq to identify upregulated genes (e.g., p21, Bax) and validate via qPCR .
- Use phospho-antibody arrays to profile kinase signaling (e.g., ERK, JNK) and link to phenotypic outcomes (e.g., cell cycle arrest) .
Q. What strategies address variability in this compound's efficacy across in vitro vs. in vivo models?
- 3D cultures : Spheroid models better replicate tumor microenvironments for dose optimization .
- Combination therapies : Test this compound with radiotherapy or chemotherapeutics (e.g., doxorubicin) to assess synergism .
Data Contradiction Analysis
Q. Why do some studies report this compound as cytoprotective (antioxidant) while others emphasize cytotoxicity?
Context-dependent effects arise from concentration and exposure time:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
